Trp-glu

Beschreibung

Significance of Dipeptides in Biological Systems Research

Dipeptides, consisting of two amino acids linked by a single peptide bond, represent the simplest form of peptides. Despite their structural simplicity, dipeptides play crucial roles in biological systems and are significant subjects of research. They serve as fundamental building blocks during protein synthesis and participate in various physiological processes numberanalytics.com. The importance of dipeptides in biochemistry stems from their distinct biological activities and their involvement in complex cellular signaling pathways numberanalytics.com.

Research highlights the diverse functions of dipeptides, including roles in neurotransmission, antioxidant defense mechanisms, and cell signaling numberanalytics.com. Furthermore, dipeptides are recognized for their potential as disease biomarkers, offering insights into physiological and pathological states chromatographyonline.com. In the realm of drug development, dipeptides are attractive candidates due to advantageous properties such as cost-effectiveness in synthesis, potential for oral administration, relatively low molecular weight, and suitability for structure-activity relationship studies bachem.com. Specific dipeptides are also involved in essential processes like nutrient absorption ontosight.ai. The ongoing investigation into dipeptide functions and applications underscores their significance in advancing biological and medical research chromatographyonline.com.

Overview of Trp-Glu as a Bioactive Dipeptide in Contemporary Academic Inquiry

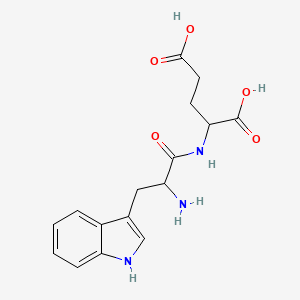

The dipeptide Tryptophan-Glutamate (this compound), also known as H-Trp-Glu-OH or WE, is a subject of contemporary academic inquiry due to its diverse biological activities and potential applications. This dipeptide is composed of the amino acids L-Tryptophan and L-Glutamic Acid linked via a peptide bond nih.govnovoprolabs.com. Its chemical formula is C16H19N3O5 novoprolabs.com.

Research into this compound has revealed interesting interactions with Peroxisome Proliferator-Activated Receptors (PPARs). Studies have identified this compound (specifically referred to as G3335 or H-Trp-Glu-OH) as a novel antagonist of PPARγ. This antagonistic activity has been quantified through various assays. Surface Plasmon Resonance (SPR) techniques demonstrated a specific binding affinity against PPARγ, with a dissociation constant (Kd) of 8.34 µM nih.gov. Yeast two-hybrid assays showed strong antagonistic activity with an IC50 of 8.67 µM in perturbing the interaction between the PPARγ ligand-binding domain (LBD) and CBP nih.gov. Furthermore, transactivation assays confirmed its antagonistic role by repressing reporter-gene expression with an IC50 value of 31.9 µM in the presence of a PPARγ agonist nih.gov. These findings suggest this compound as a potential lead compound for further investigation in diabetes research nih.govmedchemexpress.com.

Conversely, other research indicates that the dipeptide H-Trp-Glu-OH (WE) exhibits agonistic activity towards PPARα. In studies using lipid-loaded H4IIE cells, this compound was shown to reduce hepatic lipid accumulation, an effect that was abolished by PPARα gene knockdown nih.gov. Luciferase assays demonstrated that the dipeptide induced PPARα transactivation in a dose-dependent manner nih.gov. Direct interaction with the PPARα ligand binding domain was confirmed through surface plasmon resonance and time-resolved fluorescence resonance energy transfer analyses, yielding a KD of 120 µM and an EC50 of 83 µM nih.gov. This suggests a role for this compound in regulating lipid metabolism via PPARα activation nih.gov.

The binding and activity data for this compound with PPAR receptors are summarized in the following table:

| Target | Activity | Assay Type | Kd (µM) | IC50 (µM) | EC50 (µM) | Reference |

| PPARγ | Antagonist | SPR | 8.34 | - | - | nih.gov |

| PPARγ | Antagonist | Yeast two-hybrid | - | 8.67 | - | nih.gov |

| PPARγ | Antagonist | Transactivation | - | 31.9 | - | nih.gov |

| PPARα | Agonist | Surface Plasmon Resonance & TR-FRET | 120 | - | 83 | nih.gov |

| PPARα | Agonist | Luciferase Assay (Transactivation) | - | - | Dose-dependent | nih.gov |

Beyond PPAR interactions, dipeptides containing Tryptophan and Glutamate (B1630785) residues, such as L-Glutamyl-L-Tryptophan (Glu-Trp), have demonstrated immunomodulatory properties. L-Glu-L-Trp has shown immunostimulating activity and is recognized for its effects on dermatitis in mouse models, attenuating skin thickening and suppressing levels of interleukin (IL)-22 mdpi.comnih.gov. The dipeptide structure itself, rather than the individual amino acids, was found to be important for these therapeutic effects nih.gov. While this research focuses on the reverse sequence (Glu-Trp), it provides valuable context for the biological potential of dipeptides comprising these specific amino acids mdpi.comnih.gov.

In neuroscience research, the dipeptide L-Glutamyl-L-Tryptophan (H-Glu-Trp-OH) is utilized in studies investigating neurotransmitter functions and is being explored for its potential neuroprotective and mood-enhancing attributes, including applications in enhancing cognitive function chemimpex.com.

Furthermore, the structural properties and behavior of this compound have been explored in the field of material science. Derivatives incorporating the L-Trp-L-Glu methyl ester have been synthesized and studied for their ability to undergo solvent-directed self-assembly, forming distinct microstructures like microflowers and microfibers depending on the solvent composition niscpr.res.in. The fluorescence properties of tryptophanyl glutamate (this compound) have also been investigated, showing that the quantum yield is influenced by the charge state of the N-terminal amine researchgate.net.

These diverse research avenues highlight this compound and related dipeptides as compounds with significant biological relevance and potential for further exploration in various scientific disciplines.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c17-11(7-9-8-18-12-4-2-1-3-10(9)12)15(22)19-13(16(23)24)5-6-14(20)21/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIQCLSQVQBOQV-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394512 | |

| Record name | L-Tryptophyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36099-95-3 | |

| Record name | L-Tryptophyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of Trp Glu Bioactivity

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs) by Trp-Glu

This compound has been identified as a significant modulator of the PPAR family of nuclear receptors, which are central to the regulation of lipid and glucose metabolism. The dipeptide exhibits distinct activities towards different PPAR isoforms, specifically acting as an antagonist to PPARγ and an agonist to PPARα. This dual-regulatory capacity underscores its potential to finely tune metabolic pathways.

Antagonistic Activity of this compound Towards PPARγ: Mechanistic Insights

The dipeptide H-Trp-Glu-OH has been discovered to be a novel and potent antagonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.gov PPARγ is a key therapeutic target for various conditions, and its antagonists are explored for their potential to offer benefits with fewer side effects than full agonists. nih.govnih.gov

The antagonistic action of this compound is characterized by its direct and specific binding to the PPARγ ligand-binding domain (LBD). nih.gov Molecular modeling and simulation studies suggest that this interaction is stabilized by key residues within the LBD, including Cys285, Arg288, Ser289, and His449. The importance of Cys285 in this binding has been confirmed through point mutation experiments. nih.gov

By occupying the ligand-binding pocket, this compound competitively inhibits the binding of PPARγ agonists, such as rosiglitazone. This blockade prevents the conformational changes necessary for the recruitment of coactivator proteins, thereby repressing the expression of PPARγ target genes. nih.govnih.gov This mechanism involves trapping the activation helix (H12) of the receptor in an inactive conformation, which favors the recruitment of corepressors over coactivators, leading to a downregulation of gene transcription. nih.govnih.gov

Research Findings on this compound Antagonism of PPARγ

| Assay/Technique | Parameter | Result | Source |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) | 8.34 µM | nih.gov |

| Yeast Two-Hybrid Assay | Antagonistic Activity (IC50) | 8.67 µM | nih.gov |

Agonistic Activity of this compound Towards PPARα: Mechanistic Insights

In contrast to its effect on PPARγ, the this compound dipeptide functions as an agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα). nih.gov This receptor is a key transcription factor in the regulation of hepatic lipid metabolism, and its activation is a strategy for managing lipid disorders. nih.govresearchgate.net

The agonistic activity of this compound is initiated by its direct interaction with the ligand-binding domain (LBD) of PPARα. nih.gov This binding event was confirmed through surface plasmon resonance and time-resolved fluorescence resonance energy transfer analyses. nih.govresearchgate.net Upon binding, this compound induces a conformational change in the receptor that facilitates the recruitment of coactivator proteins, leading to the transactivation of PPARα. This, in turn, stimulates the expression of PPARα-responsive genes involved in fatty acid uptake and oxidation. nih.gov

Binding and Activation Data for this compound on PPARα

| Analysis Method | Parameter | Value | Source |

|---|---|---|---|

| Surface Plasmon Resonance | Dissociation Constant (KD) | 120 µM | researchgate.net |

Implications for Cellular Lipid Homeostasis Regulation

The dual modulation of PPARγ and PPARα by this compound has significant implications for the regulation of cellular lipid homeostasis. By activating PPARα, this compound promotes hepatic fatty acid uptake and catabolism, which can lead to a reduction in the accumulation of cellular lipids. nih.gov Studies in lipid-loaded hepatocyte cell lines have demonstrated that stimulation with this compound significantly reduces cellular triglyceride and cholesterol levels. This effect was shown to be dependent on PPARα, as it was abolished when the PPARα gene was knocked down. nih.gov

Concurrently, the antagonistic activity of this compound towards PPARγ, a primary regulator of adipogenesis and lipid storage, suggests a mechanism for inhibiting the differentiation of preadipocytes and reducing lipid accumulation in fat cells. While dietary tryptophan has been linked to alterations in fat and glucose metabolism, the specific role of the this compound dipeptide in this context is an area of active investigation. mdpi.com The combined effect of enhancing lipid breakdown in the liver via PPARα agonism and potentially limiting lipid storage via PPARγ antagonism positions this compound as a molecule with the capacity to exert comprehensive control over lipid metabolism.

Neurobiological Mechanisms of this compound and Related Peptides

The neurobiological effects of this compound and related peptides are rooted in the fundamental roles of their constituent amino acids, tryptophan and glutamate (B1630785), in the central nervous system. Glutamate is the principal excitatory neurotransmitter, while tryptophan is the metabolic precursor to the neuromodulator serotonin (B10506). nih.govnih.govwikipedia.org The bioactivity of peptides containing these residues can involve direct interaction with neurotransmitter systems and pathways that govern neuronal health.

Influence on Neuronal Survival Pathways

While direct studies on the neuroprotective effects of the this compound dipeptide are limited, research on related peptides provides insight into potential mechanisms. For instance, peptides that modulate glutamatergic systems can influence neuronal survival. nih.gov Glucagon-like peptide-1 (GLP-1) receptor agonists, which are peptide-based, have been shown to enhance neuronal survival by crossing the blood-brain barrier, improving mitochondrial function, and exhibiting anti-inflammatory and antioxidant effects. nih.govfrontiersin.org Similarly, the tripeptide Gly-Pro-Glu, derived from insulin-like growth factor 1 (IGF-1), has demonstrated neuroprotective effects by enhancing the survival of hippocampal neurons after excitotoxic insults. nih.gov Given that this compound contains glutamate, a key player in excitotoxicity, its potential to modulate these pathways warrants further investigation. The antioxidant properties observed in γ-glutamyl-tryptophan peptides also suggest a potential mechanism for neuroprotection by scavenging free radicals. nih.gov

Regulation of Neurotransmitter Systems and Signaling Pathways

The dipeptide this compound is intrinsically linked to neurotransmitter systems due to its composition. Glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system, activating a range of ionotropic and metabotropic receptors to mediate fast synaptic transmission and synaptic plasticity. wikipedia.orgresearchgate.net Any molecule that modulates the availability or receptor interaction of glutamate could have profound effects on the nervous system. nih.gov

Peptides can act as neuromodulators, influencing the release and reception of classical neurotransmitters. researchgate.net For example, GLP-1 receptor agonists have been shown to modulate glutamatergic signaling in the hippocampus, which is critical for synaptic plasticity. frontiersin.org The this compound dipeptide, by its very nature, could potentially interact with glutamate transporters or receptors, thereby regulating the excitability of glutamate-responsive cells and contributing to the homeostasis of brain signaling pathways. nih.govnih.gov

Impact on Serotonin (5-HT) Synthesis and Tryptophan Hydroxylase Activation

The synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) is critically dependent on the availability of its precursor, the essential amino acid L-tryptophan. The initial and rate-limiting step in this biochemical pathway is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).

Research has demonstrated that γ-[Glu]n-Trp peptides can exert a significant influence on this pathway. In studies involving animal models of anxiety and depression, the administration of γ-[Glu]n-Trp was found to increase the activity of tryptophan hydroxylase in key brain regions, including the hypothalamus, hippocampus, and prefrontal cortex nih.govnih.gov. By activating this key enzyme, γ-[Glu]n-Trp effectively promotes the conversion of tryptophan into serotonin, thereby enhancing serotonergic activity. This mechanism is a cornerstone of its observed neurological effects, as adequate serotonin levels are crucial for mood regulation.

Interactions with Glutamatergic Systems and Excitotoxicity Modulation

Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its signaling is fundamental for neural communication, learning, and memory wikipedia.orgyoutube.com. However, excessive activation of glutamate receptors can lead to a pathological process known as excitotoxicity, which is implicated in various neurological disorders mdpi.comnih.govnih.govnih.govbiorxiv.orgfrontiersin.orghh-publisher.com. This process involves a massive influx of calcium ions into neurons, triggering damaging intracellular cascades frontiersin.org.

While the individual amino acids tryptophan and glutamate have roles within the glutamatergic system—with tryptophan residues being structural components of certain glutamate receptors and glutamate itself being the primary ligand—extensive searches of scientific literature did not yield direct evidence of the this compound dipeptide or γ-[Glu]n-Trp specifically interacting with glutamatergic systems or modulating excitotoxicity. Therefore, this specific mechanism of bioactivity for the compound remains to be elucidated by future research.

Mechanisms Underlying Antianxiety and Antidepressant-like Effects of γ-[Glu]n-Trp

The potential of γ-[Glu]n-Trp to alleviate anxiety and depression-like behaviors is linked to its ability to modulate tryptophan metabolism, steering it toward serotonin synthesis and away from a pathway associated with inflammation and stress responses.

Beyond its role as a serotonin precursor, tryptophan can be metabolized through an alternative route known as the kynurenine (B1673888) pathway. The first and rate-limiting enzyme in this pathway is Indoleamine 2,3-dioxygenase (IDO), which is strongly induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ) nih.gov. The activation of the kynurenine pathway shunts tryptophan away from serotonin synthesis and leads to the production of metabolites, some of which are neuroactive and can be implicated in the pathophysiology of depression nih.gov.

Studies have shown that γ-[Glu]n-Trp can effectively counteract this inflammatory diversion of tryptophan. Research demonstrates that γ-[Glu]n-Trp reduces the activity of IDO in the hypothalamus, hippocampus, and prefrontal cortex of animal models nih.govnih.gov. The underlying mechanism for this inhibition is the suppression of pro-inflammatory cytokines, including TNF-α, IL-6, IL-1β, and IFN-γ nih.govnih.gov. By decreasing the inflammatory signals that upregulate IDO, γ-[Glu]n-Trp helps to preserve the pool of tryptophan available for serotonin synthesis, thereby contributing to its antidepressant-like effects nih.govnih.gov.

Circadian rhythms are endogenous, approximately 24-hour cycles that regulate a vast array of physiological processes, including the sleep-wake cycle, hormone secretion, and metabolism. These rhythms are governed by a molecular clock involving a set of core "clock genes" nih.govnih.govwikipedia.org. Tryptophan metabolism is known to be a crucial physiological integrator that regulates these rhythms, as its metabolites, serotonin and melatonin, are key players in the sleep-wake cycle nih.govresearchgate.netmdpi.comnih.govresearchgate.net.

However, based on available scientific literature, there is no direct evidence to suggest that the γ-[Glu]n-Trp peptide specifically modulates circadian rhythms or the expression of clock genes. While its influence on serotonin synthesis could theoretically impact circadian physiology, a direct mechanistic link has not been established in the reviewed research.

Antioxidant Mechanisms of Tryptophan and Glutamate Containing Peptides

Peptides containing tryptophan and glutamate residues have been identified as potent antioxidants. Their ability to neutralize harmful free radicals is a key aspect of their bioactivity, contributing to cellular protection against oxidative stress.

Radical Scavenging Activities and Structural Determinants

The antioxidant capacity of peptides is largely determined by their amino acid composition and sequence. Tryptophan-containing peptides are particularly effective radical scavengers. The indole (B1671886) ring of the tryptophan residue can readily donate a hydrogen atom to stabilize free radicals, a critical mechanism in antioxidant activity nih.govnih.gov. The presence of glutamate, an acidic amino acid, can also enhance this activity.

Research on γ-glutamyl-tryptophan peptides has quantified their potent radical scavenging capabilities. For instance, γ-L-glutamyl-L-tryptophan (γ-EW) has demonstrated significant, dose-dependent scavenging activity against various radicals nih.gov. The effectiveness of these peptides is often measured by their EC50 or IC50 values, which represent the concentration required to scavenge 50% of the radicals in a given assay.

The structural features that determine the antioxidant power of these peptides include:

Presence of Aromatic Amino Acids: The indole group of tryptophan is a key contributor to high antioxidant activity, facilitating interaction with and stabilization of radicals nih.gov.

Hydrophobicity: Hydrophobic amino acids can increase the solubility of the peptide in lipid phases, improving access to and scavenging of radicals within cell membranes.

The table below summarizes the radical scavenging activity of specific γ-glutamyl-tryptophan peptides from a recent study.

| Peptide | Radical Scavenged | Activity Measurement | Value |

| γ-L-glutamyl-L-tryptophan (γ-EW) | DPPH• (2,2-diphenyl-1-picrylhydrazyl) | EC50 | 0.2999 mg/mL nih.gov |

| ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | EC50 | 67.6597 µg/mL nih.gov | |

| O₂•⁻ (Superoxide anion) | EC50 | 5.99 mg/mL nih.gov | |

| γ-L-glutamyl-γ-L-glutamyl-L-tryptophan (γ-EEW) | Iron (Fe²⁺) Chelating Activity | % Activity | 76.22% nih.gov |

Regulation of Redox Signaling Pathways (e.g., Nrf2/ARE Pathway)

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. While direct studies specifically detailing the interaction of the this compound dipeptide with the Nrf2/ARE pathway are limited, the antioxidant potential of bioactive peptides is often attributed to their ability to modulate this pathway.

Bioactive peptides can activate the Nrf2 pathway through several proposed mechanisms. One key mechanism involves the disruption of the interaction between Nrf2 and its cytoplasmic inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Bioactive peptides may interact with Keap1, preventing it from binding to Nrf2. This stabilization of Nrf2 allows it to translocate to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes.

Upon binding to the ARE, Nrf2 initiates the transcription of a battery of protective genes, including those encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase. These enzymes play a vital role in detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis. The activation of Nrf2 by certain peptides has also been shown to be influenced by upstream kinases like mitogen-activated protein kinases (MAPK), which can further enhance Nrf2's transcriptional activity. Although the specific action of this compound on this pathway requires further investigation, its constituent amino acids, particularly tryptophan, have been implicated in antioxidant responses, suggesting a potential role for the dipeptide in Nrf2-mediated redox regulation.

Inhibition of Oxidative Stress-Induced Cellular Damage

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, can lead to significant cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. Bioactive peptides are known to possess cytoprotective effects against such damage.

The protective mechanism of peptides against oxidative stress-induced cellular damage is multifaceted. Peptides can act as direct ROS scavengers, neutralizing harmful free radicals. Additionally, through the activation of pathways like the Nrf2/ARE system, they can indirectly enhance the cellular antioxidant defense machinery. By upregulating the expression of antioxidant enzymes, cells are better equipped to handle an increased oxidative load, thereby preventing or mitigating cellular damage.

For instance, studies on various peptides have demonstrated their ability to protect cells from damage induced by agents like hydrogen peroxide (H₂O₂). This protection is often evidenced by increased cell viability, reduced levels of lipid peroxidation markers such as malondialdehyde (MDA), and restoration of the activities of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase. While specific studies on this compound's protective effects against oxidative stress-induced cellular damage are not extensively detailed in the available literature, the known antioxidant properties of tryptophan and the general cytoprotective activities of dipeptides suggest that this compound likely contributes to the inhibition of such cellular damage.

Immunomodulatory Mechanisms

The dipeptide this compound demonstrates significant immunomodulatory properties, with its effects being highly dependent on the stereoisomers of its constituent amino acids. These immunomodulatory actions are mediated through the regulation of cytokine production and direct impacts on the cells of both the innate and adaptive immune systems.

Modulation of Inflammatory Cytokine Production

This compound has been shown to modulate the production of key inflammatory cytokines. Cytokines are signaling molecules that play a central role in orchestrating immune responses. The balance between pro-inflammatory and anti-inflammatory cytokines is crucial for maintaining immune homeostasis.

Research has indicated that α-Glu-Trp can influence the production of several cytokines. For example, in response to inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α), α-Glu-Trp has been observed to reduce the production of the pro-inflammatory cytokine Interleukin-8 (IL-8). Conversely, it can also impact the levels of other cytokines, demonstrating a nuanced modulatory role rather than simple suppression or activation. The differential regulation of cytokines such as IL-1β, IL-6, and TNF-α is a key aspect of the immunomodulatory activity of peptides. The specific effects can vary depending on the cell type and the inflammatory context. This targeted modulation of cytokine production is a critical mechanism through which this compound can influence the nature and intensity of an immune response.

| Cytokine | Effect of α-Glu-Trp in response to TNF-α stimulation |

| Interleukin-8 (IL-8) | Reduced production |

Impact on Innate and Adaptive Immune Responses

The immunomodulatory effects of this compound extend to both the innate and adaptive branches of the immune system. The innate immune system provides the first line of defense, involving cells like macrophages and neutrophils, while the adaptive immune system, comprising T and B lymphocytes, mounts a more specific and long-lasting response.

Bioactive peptides can influence the functions of various immune cells. For instance, they can affect the phagocytic activity of macrophages and the chemotaxis of neutrophils, which are crucial processes in the innate immune response. In the context of adaptive immunity, peptides can modulate the proliferation and differentiation of T and B lymphocytes. T lymphocytes, or T cells, are central to cell-mediated immunity and exist in various subtypes, including helper T cells (CD4+) and cytotoxic T cells (CD8+). B lymphocytes, or B cells, are responsible for humoral immunity through the production of antibodies.

The activation and differentiation of T and B cells are complex processes that rely on specific signaling pathways initiated by antigen recognition. While direct evidence detailing the specific impact of this compound on the activation and differentiation of these lymphocyte populations is not extensively available, the immunomodulatory effects observed with different stereoisomers of Glu-Trp suggest a significant interaction with these fundamental immune processes.

Mechanisms of Immunostimulation by L-Glu-L-Trp (Thymogen)

The dipeptide L-Glu-L-Trp, also known as Thymogen, exhibits immunostimulatory properties. It is believed to play a role in promoting the maturation and functional activity of T lymphocytes, which are critical for cell-mediated immunity.

The development of T cells occurs primarily in the thymus, where progenitor cells undergo a series of differentiation and selection processes to become mature, functional T cells. This process, known as thymopoiesis, is regulated by a complex interplay of signaling molecules and cellular interactions within the thymic microenvironment.

Thymogen is thought to influence T-cell development by promoting the differentiation of T-cell precursors. The proposed mechanism involves the enhancement of processes that lead to the expression of specific T-cell surface markers and the acquisition of functional capabilities. The maturation of T cells involves the rearrangement of T-cell receptor (TCR) genes, leading to the generation of a diverse repertoire of TCRs capable of recognizing a vast array of antigens. Thymogen may facilitate this intricate process, contributing to a robust and effective T-cell-mediated immune response. The activation of mature T cells, which is initiated by the interaction of the TCR with an antigen-MHC complex, is also a potential target for the immunostimulatory action of L-Glu-L-Trp.

Mechanisms of Immunosuppression by D-Glu-D-Trp and Analogs

In contrast to the immunostimulatory effects of the L-L isomer, dipeptides containing D-amino acids, such as D-Glu-D-Trp, have been associated with immunosuppressive activities. This highlights the critical role of stereochemistry in determining the biological function of these peptides.

Immunosuppression involves the downregulation or prevention of an immune response. This can be achieved through various mechanisms, including the inhibition of lymphocyte proliferation, the induction of apoptosis (programmed cell death) in activated immune cells, and the promotion of regulatory T cells (Tregs), which actively suppress immune responses.

Antinociceptive Mechanisms of Related Peptides

While direct evidence for the antinociceptive mechanisms of the dipeptide this compound is still emerging, research into related peptides provides significant insights into potential pathways, including the modulation of Transient Receptor Potential (TRP) channels and the involvement of opioid systems.

Modulation of Transient Receptor Potential (TRP) Channels in Pain Pathways

Transient Receptor Potential (TRP) channels are crucial in the transduction of nociceptive stimuli. nih.gov Various peptides have been shown to exert their antinociceptive effects by modulating the activity of these channels, particularly TRPV1, which is a key player in heat and pain perception. nih.gov

Glucagon-like peptide-1 (GLP-1) and its derivatives are notable examples of peptides that can directly inhibit TRPV1. nih.govresearchgate.net Research has demonstrated that both endogenous and synthetic GLP-1, as well as its antagonist exendin 9-39, can reduce heat sensitivity. nih.gov These peptides have been found to effectively inhibit capsaicin-induced TRPV1 activation in sensory neurons. nih.govresearchgate.net This modulation occurs via the extracellular side of the TRPV1 channel, functioning as a noncompetitive inhibitor of capsaicin. researchgate.net Interestingly, this interaction does not appear to affect proton-induced TRPV1 activation, suggesting a selective antagonism. researchgate.net

The structural similarities between various GLP-1 analogs, even those lacking specific sequences, suggest that they can mediate similar analgesic effects through direct interaction with the TRPV1 receptor. nih.gov This highlights a potential mechanism whereby peptides with structural or functional similarities to this compound could influence pain pathways.

The following table summarizes the effects of various GLP-1 related peptides on TRPV1 activation:

| Peptide | Effect on Capsaicin-Induced TRPV1 Activation | Mechanism of Action |

| GLP-1 (endogenous) | Inhibition | Direct, noncompetitive inhibition |

| Liraglutide | Inhibition | Direct interaction with TRPV1 |

| Exenatide | Inhibition | Direct interaction with TRPV1 |

| Exendin 9-39 | Inhibition | Binds to the extracellular side of TRPV1 |

This table illustrates the inhibitory effects of GLP-1 and its analogs on the TRPV1 channel, a key component in pain signaling.

Involvement of Opioid Systems

The opioid system is a well-established pathway for pain modulation, and several peptides exert their analgesic effects through interaction with opioid receptors. Research on dipeptide analogues provides evidence for the involvement of the opioid system in their antinociceptive activity.

For instance, pseudodipeptide analogues of Lys-Trp(Nps) and Trp(Nps)-Lys have been shown to induce dose-dependent and naloxone-reversible analgesia. nih.gov The reversal of the analgesic effect by naloxone, a non-selective opioid receptor antagonist, strongly indicates that the antinociceptive action of these peptides is mediated through the opioid system. nih.gov Furthermore, these pseudodipeptides were found to protect the degradation of Met-enkephalin, an endogenous opioid peptide, and when combined with an ineffective dose of Met-enkephalin, they induced analgesia. nih.gov

Studies on glucagon-like peptides have also pointed to the involvement of the opioidergic system. The antinociceptive actions of GLP-1 and GLP-2 were significantly diminished by naloxone. nih.gov This suggests that the pain-relieving effects of these peptides are, at least in part, related to the opioidergic system. nih.gov

The interaction between glutamate, a component of this compound, and the opioid system is also a critical area of research. Adaptive responses in both glutamate and opioid receptor systems are considered a crucial component of the neural plasticity induced by various substances. nih.gov The co-localization of glutamate and opioid receptors in several brain regions involved in pain processing provides a cellular basis for their interaction. nih.gov For example, the activation of μ-opioid receptors can attenuate glutamate synaptic transmission. nih.gov

The table below details the findings from studies on related peptides and their interaction with the opioid system.

| Peptide/Analog | Finding | Implication for Opioid System Involvement |

| Lys-Trp(Nps) & Trp(Nps)-Lys analogues | Analgesia is reversed by naloxone. | Antinociceptive effect is mediated by opioid receptors. |

| Protect Met-enkephalin from degradation. | Potentiates the endogenous opioid system. | |

| GLP-1 & GLP-2 | Antinociceptive effects are reduced by naloxone. | Pain relief is partially dependent on the opioidergic system. |

This table summarizes the evidence suggesting the involvement of the opioid system in the antinociceptive effects of peptides related to this compound.

Systemic Biological Interactions and Physiological Roles of Trp Glu

Role in Glucose and Energy Metabolism Regulation

Tryptophan and glutamic acid, the components of Trp-Glu, are involved in various metabolic processes, including those related to glucose homeostasis and energy balance. Research into peptides containing these amino acids provides some indication of potential activities.

Influence on Gluconeogenesis Pathways

Tryptophan has been noted for its role in regulating gluconeogenesis, the metabolic pathway responsible for generating glucose from non-carbohydrate substrates, primarily occurring in the liver. Tryptophan has been observed to act as an inhibitor of gluconeogenesis. nih.govmdpi.com Biochemical studies have indicated that tryptophan can inhibit phosphoenolpyruvate (B93156) carboxykinase, a key enzyme in this pathway, although the precise molecular mechanism remains under investigation. nih.govmdpi.com The rationale for this inhibitory effect of tryptophan on gluconeogenesis may be linked to the cellular energy status, where high concentrations of tryptophan could signal sufficient energy availability, thus making glucose synthesis unnecessary. nih.govmdpi.com Glutamate (B1630785) can be converted to α-ketoglutarate, which can then be used in gluconeogenesis, classifying glutamate as a glucogenic amino acid. libretexts.org The specific influence of the this compound dipeptide on these pathways requires further direct investigation.

Modulation of Insulin (B600854) Signaling and Secretion

Bioactive peptides derived from food sources have been explored for their potential glucoregulatory properties, including their influence on insulin signaling and secretion. Some of these peptides contain tryptophan and glutamic acid residues. For instance, a peptide containing Trp and Glu, this compound-Lys-Ala-Phe-Lys-Asp-Glu-Asp (WEKAFKDED), has been identified among examples of food-derived bioactive peptides with glucoregulatory effects. researchgate.netsciopen.com Insulin resistance is associated with impaired glucose metabolism by affecting both insulin secretion and sensitivity. sciopen.com The binding of insulin to its receptor triggers a signaling cascade that is crucial for glucose uptake and metabolism by peripheral tissues like skeletal muscle and adipose tissue, as well as for regulating hepatic glucose production. researchgate.net While studies highlight the potential of various bioactive peptides to enhance insulin signaling and glucose uptake, often through both insulin-dependent and independent pathways, the direct effect of the this compound dipeptide on these specific mechanisms requires dedicated research. researchgate.net Transient Receptor Potential (TRP) channels are also implicated in regulating insulin secretion in pancreatic β-cells by modulating membrane depolarization and calcium influx, a process that can be influenced by various signals, including metabolic and hormonal cues. mdpi.comnih.govnih.govnih.gov

Interactions with the Gut Microbiota and the Gut-Brain Axis

The gut microbiota plays a significant role in modulating the metabolism of dietary components, including amino acids like tryptophan, and influences the complex bidirectional communication system known as the microbiota-gut-brain axis. Peptides containing tryptophan and glutamic acid may interact with this system.

Modulation of Gut Microbiota Composition and Function

The gut microbiota significantly influences tryptophan metabolism, converting it into various indole (B1671886) derivatives. frontiersin.orgnih.govmdpi.commdpi.comfrontiersin.org These microbial metabolites of tryptophan can act as signaling molecules within the gut and potentially affect host physiology. frontiersin.orgmdpi.comfrontiersin.org While the focus is often on tryptophan metabolites, studies on related peptides, such as the tripeptide Pro-Glu-Trp (PEW), have demonstrated an ability to modulate gut microbiota composition. Research on PEW in a hyperuricemia rat model showed it could reverse gut microbiota dysbiosis by decreasing the abundance of certain bacteria and increasing beneficial microbes. researchgate.netacs.orgnih.govacs.org This suggests that peptides containing Trp and Glu may influence the balance of microbial communities in the gut. Glutamine peptides, in general, have also been shown to increase the content of beneficial bacteria during the regulation of intestinal flora. mdpi.com

Influence on Intestinal Barrier Integrity

The integrity of the intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream and is influenced by various factors, including gut microbiota and their metabolites. mdpi.comnih.govjmb.or.kr Tryptophan and its metabolites, particularly those produced by the gut microbiota, play a role in maintaining intestinal barrier function. frontiersin.orgparenchymabio.comnih.govjmb.or.kr Activation of the aryl hydrocarbon receptor (AhR) by tryptophan metabolites is one mechanism that enhances intestinal epithelial barrier function and regulates immune responses in the gut. parenchymabio.comjmb.or.kr Studies on the tripeptide Pro-Glu-Trp (PEW) have shown that it can reinforce intestinal barrier integrity, as evidenced by the restoration of villous structure, reduction in edema, and upregulation of tight junction proteins like occludin and ZO-1. researchgate.netacs.orgnih.gov Glutamine peptides are also known to protect the intestinal barrier by regulating tight junction proteins, mucin secretion, and inflammatory responses. mdpi.com These findings suggest a potential for peptides containing Trp and Glu, such as this compound, to positively impact intestinal barrier function.

Impact on Tryptophan Catabolism and Metabolite Production in the Gut

The gut microbiota significantly contributes to the catabolism of tryptophan that is not absorbed in the small intestine. nih.govmdpi.comfrontiersin.orgfrontiersin.org This microbial metabolism yields various indole derivatives, which are distinct from the kynurenine (B1673888) and serotonin (B10506) pathways that primarily metabolize tryptophan in the host. frontiersin.orgnih.govnih.govmdpi.commdpi.comfrontiersin.org Approximately 4-6% of tryptophan is converted by gut bacteria into compounds like indole, indole propionic acid, indole acetic acid, skatole, and tryptamine. frontiersin.orgresearchgate.net Specific bacterial strains are known to be involved in the production of these metabolites. nih.govmdpi.com These microbial-derived tryptophan metabolites can have profound effects on gut microbial composition, host immune system, and the host-microbiome interface. frontiersin.orgparenchymabio.commdpi.com While the direct impact of the this compound dipeptide on the specific pathways of tryptophan catabolism by gut microbes and the subsequent production of these metabolites is not explicitly detailed in the search results, the presence of tryptophan within the dipeptide suggests a potential, albeit indirect, influence on the availability of tryptophan for microbial metabolism.

Neuroinflammation and Neurodegenerative Processes

Neuroinflammation and neurodegenerative processes are complex pathological cascades implicated in a range of neurological disorders. Research indicates a significant interplay between tryptophan metabolism and these processes. Tryptophan, an essential amino acid, is metabolized through several pathways, yielding a variety of bioactive compounds, including kynurenines and indole derivatives, which can influence neural activity and systemic inflammatory responses. wikipedia.org Dysregulation of tryptophan metabolites has been identified as playing a central role in the pathogenesis of many neurologic and psychiatric disorders. wikipedia.org While the broader impact of tryptophan metabolism is well-established, specific tryptophan-related dipeptides, such as this compound (H-Trp-Glu-OH), are also being investigated for their roles in these complex biological interactions. mpg.denih.gov

Mechanisms of this compound and Tryptophan Metabolites in Modulating Neuroinflammatory Cascades

Tryptophan metabolites exert modulatory effects on neuroinflammatory cascades through various mechanisms involving key cellular players and signaling pathways within the central nervous system. The kynurenine pathway (KP) is the major route of tryptophan metabolism, producing metabolites like kynurenine (KYN), kynurenic acid (KYNA), and quinolinic acid (QUIN). wikipedia.orgwikipedia.org These metabolites can influence neural activity and are active in the systemic inflammatory cascade. wikipedia.org For instance, KYNA is known as a neuroprotective molecule that can antagonize glutamate receptor-induced neurotoxicity. wikipedia.org Conversely, elevated levels of QUIN, a neurotoxic KP metabolite, can lead to neuronal death due to excitotoxicity by sensitizing NMDA receptors in dopaminergic neurons. wikipedia.org

Gut microbiota also play a crucial role in tryptophan metabolism, converting it into indole and indole derivatives that can influence the central nervous system. wikipedia.orgfishersci.fi These microbiota-derived metabolites can activate aryl hydrocarbon receptors (AhR) in astrocytes, an upstream regulatory factor that modulates signaling pathways related to neuroinflammatory responses. fishersci.fi Studies have shown that tryptophan metabolites can upregulate pro-survival pathways like PI3K-Akt while potentially exerting negative feedback inhibition on NF-κB and MAPK/ERK pathways, thereby reducing neuroinflammatory responses. fishersci.fi

Specific tryptophan-related dipeptides have also demonstrated an ability to influence neuroinflammation. Research findings indicate that tryptophan-related dipeptides can have helpful actions on LPS-induced neuroinflammatory responses in rodents. mpg.de While the precise mechanisms for this compound (H-Trp-Glu-OH) in modulating inflammatory cascades are still under investigation, its nature as a tryptophan-related dipeptide suggests potential interactions with pathways influenced by other tryptophan metabolites.

Prevention of Neuronal Death and Neuroprotection in Models of Neurodegeneration

The prevention of neuronal death and the promotion of neuroprotection are critical aspects in the context of neurodegenerative diseases. This compound (H-Trp-Glu-OH) has shown promise in this regard, with studies indicating its potential to inhibit neuronal death. nih.gov This suggests a direct protective effect on neural cells.

Beyond the specific action of this compound, the broader context of tryptophan metabolism provides insights into potential neuroprotective mechanisms. Tryptophan metabolites, particularly those from the kynurenine pathway, maintain a delicate balance between processes that can promote neuronal protection or degeneration. wikipedia.org For example, kynurenic acid (KYNA) is recognized for its neuroprotective properties, partly due to its ability to antagonize glutamate receptors and reduce excitotoxicity. wikipedia.org Excitotoxicity, often mediated by the overactivation of glutamate receptors, is a significant contributor to neuronal injury and death in various neurodegenerative conditions. researchgate.netnih.gov

Biosynthesis, Metabolism, and Biotransformation of Trp Glu

Endogenous Synthesis Pathways and Precursors

Dipeptides, including those containing Tryptophan and Glutamic acid, can be endogenously synthesized within biological systems. While the specific dedicated enzymatic pathway for the direct synthesis of Trp-Glu with a standard peptide bond is not extensively detailed in the provided information, dipeptides can arise as metabolic byproducts. Enzymatic side reactions catalyzed by enzymes such as gamma-glutamyl transpeptidase, gamma-glutamyl cysteine synthetase or ligase, glutathione (B108866) synthetase, and glutaminase (B10826351) have been implicated in the formation of various gamma-glutamyl dipeptides. nih.govbiorxiv.org Gamma-glutamyl dipeptides, including gamma-Glu-Trp, have been identified across different organisms, including mammals. nih.govbiorxiv.org The biosynthesis of the constituent amino acids, Tryptophan and Glutamic acid, involves distinct pathways. Tryptophan biosynthesis, for instance, involves a branch from the shikimate pathway, with chorismate as a key intermediate, and utilizes phosphoribosylpyrophosphate (PRPP) to form the indole (B1671886) moiety. oup.combioone.org Glutamic acid can be synthesized from 2-oxoglutarate, an intermediate of the tricarboxylic acid cycle, through the action of enzymes like glutamine synthetase and glutamine oxoglutarate aminotransferase. researchgate.net While these pathways produce the precursor amino acids, their enzymatic ligation into the this compound dipeptide structure endogenously is less characterized in the provided literature, although the existence of endogenously synthesized dipeptides is acknowledged. diva-portal.org

Enzymatic Hydrolysis and Degradation

Dipeptides like this compound are subject to enzymatic hydrolysis, a crucial step in their metabolism and utilization. This breakdown is primarily carried out by peptidases. Enzymatic hydrolysis can occur in the lumen of the intestine through the action of pancreatic proteases and at the brush border membrane of enterocytes via membrane-bound peptidases. abdominalkey.com Following absorption into enterocytes, dipeptides can be further degraded into their constituent free amino acids by cytoplasmic peptidases. abdominalkey.com

Studies have investigated the susceptibility of various dipeptides, including this compound, to enzymatic hydrolysis in biological samples. For example, peptidase activity towards this compound has been assessed in human intestinal samples, showing that its hydrolysis occurs. d-nb.info Interestingly, the peptidase activity for this compound was found to be reduced in colonic mucosa compared to duodenal and ileal mucosa, suggesting regional differences in degradation capacity within the intestine. d-nb.info

The stability of dipeptides against enzymatic degradation can be influenced by their structure and any modifications they may have. For instance, gamma-glutamyl dipeptides, which feature a gamma-glutamyl bond instead of the standard alpha-peptide bond, are noted for their increased stability and require specific enzymes, such as gamma-glutamyl cyclotransferases (present in mammals and bacteria but not fungi and plants), for their degradation. biorxiv.org

Enzymatic hydrolysis is a critical determinant of the fate of ingested or endogenously formed dipeptides, influencing the extent to which they remain intact or are broken down into free amino acids before reaching systemic circulation or being utilized intracellularly.

Intestinal Absorption and Bioavailability Considerations

Intestinal absorption is a primary route for the uptake of dipeptides, particularly those derived from the digestion of dietary proteins. Dipeptides can be directly absorbed by the intestine. nih.govresearchgate.netbachem.com The principal transporter responsible for the uptake of dipeptides across the brush border membrane of intestinal epithelial cells (enterocytes) is the proton-coupled peptide transporter PepT1 (SLC15A1). abdominalkey.comd-nb.infobachem.commdpi.com PepT1 facilitates the transport of a wide range of di- and tripeptides from the intestinal lumen into the enterocytes. abdominalkey.combachem.com

While dipeptides generally exhibit better oral bioavailability compared to larger peptides, they are still susceptible to rapid hydrolysis by peptidases in the intestinal lumen and within the enterocytes. unc.edu The bioavailability of a dipeptide is therefore influenced by a balance between its absorption rate and its stability against enzymatic degradation. nih.gov

Research using in vitro models, such as Caco-2 cells which mimic the intestinal barrier, and in vivo experiments in animal models has provided insights into the absorption and bioavailability of dipeptides and their derivatives. Studies have examined the apparent permeability of derivatives of L-Glu-L-Trp in Caco-2 cells, noting that certain conjugations can enhance permeability. nih.gov In vivo experiments in rats have also been conducted to assess the impact of conjugation on the absorption rate and bioavailability of L-Glu-L-Trp derivatives. nih.gov

The efficiency of intestinal absorption via PepT1 can also be influenced by the specific amino acid composition and sequence of the dipeptide. While PepT1 transports a broad range of dipeptides, some studies suggest that dipeptides with Tryptophan at the N-terminus might be poor substrates for this transporter, although this can vary depending on the specific dipeptide and experimental conditions. nih.gov this compound, with Tryptophan at the C-terminus, would likely interact differently with the transporter compared to the reverse sequence.

Cellular Uptake and Transport Mechanisms

Beyond intestinal absorption, dipeptides are transported into various cells throughout the body to exert their biological effects or be further metabolized. Cellular uptake of dipeptides is primarily mediated by specific peptide transporters. bachem.commdpi.com In the intestinal epithelium, PepT1 is the major transporter facilitating entry into enterocytes. abdominalkey.combachem.com Another peptide transporter, PepT2 (SLC15A2), is expressed in tissues like the renal tubules and is involved in the re-absorption of filtered peptides. bachem.com Both PepT1 and PepT2 are proton-coupled transporters, utilizing the electrochemical gradient of protons across the membrane to drive peptide uptake. abdominalkey.com

While PepT1 and PepT2 are key players in the transport of small peptides, other mechanisms of cellular uptake have been described for peptides, particularly in the context of cell-penetrating peptides (CPPs). These mechanisms can include direct membrane penetration and endocytosis, influenced by factors such as peptide concentration, sequence, and the specific cell type. wikipedia.orgcas.czmdpi.com CPPs, often characterized by a high content of positively charged amino acids like arginine and tryptophan or amphipathic properties, can interact with cell membranes and facilitate their translocation across the lipid bilayer. wikipedia.orgcas.czmdpi.comnih.gov However, it is important to note that this compound is a simple dipeptide, and while its constituent amino acids (Tryptophan and Glutamic acid) can influence its interaction with transporters, the extensive mechanisms described for larger CPPs may not be directly applicable to this compound unless it is modified or part of a larger peptide sequence.

Advanced Research Methodologies for Trp Glu Investigation

In vitro Bioassay Systems for Activity Profiling

In vitro bioassay systems are fundamental in profiling the biological activities of Trp-Glu at the cellular level. Studies have utilized cell lines such as HT-22 and N2a cells to investigate the effects of this compound. Research indicates that this compound can influence cell viability and apoptosis in HT-22 cells. mitoproteome.orgnih.gov Furthermore, in vitro studies explore potential mechanisms, including the involvement of signaling pathways like MAPK and PI3K/Akt pathways. mitoproteome.orgnih.gov These systems also help in assessing this compound's potential interactions with various receptors, such as 5-HT1A, GABAA, and NMDA receptors, contributing to the understanding of its impact on neurotransmitter systems. mitoproteome.org

Molecular Modeling and Simulation Approaches for Ligand-Receptor Interactions

Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics simulations, are employed to predict and analyze the potential interactions between this compound and target receptors. mitoproteome.org These computational approaches provide insights into the binding affinity and stability of this compound with receptors like 5-HT1A, GABAA, and NMDA receptors, which are implicated in neurological functions and disorders. mitoproteome.org By simulating these interactions at a molecular level, researchers can gain a better understanding of the potential mechanisms through which this compound exerts its effects.

Preclinical Animal Models in Efficacy and Mechanistic Studies

Preclinical animal models, particularly mice, are extensively used to evaluate the in vivo efficacy and mechanistic actions of this compound. Studies in mice have demonstrated antidepressant-like effects of this compound, assessed through behavioral tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST). These animal models are crucial for investigating the impact of this compound on the gut-brain axis, including its influence on gut microbiota composition and the production of short-chain fatty acids (SCFAs). Research in these models helps to bridge the gap between in vitro findings and potential physiological effects.

Omics Approaches (e.g., Metabolomics, Transcriptomics) in this compound Related Pathways

Omics approaches, such as metabolomics, are applied to explore the broader biological impact of this compound, particularly in relation to gut microbiota and associated metabolic pathways. Metabolomics studies in mice treated with this compound have helped to identify changes in metabolite profiles, including SCFAs, which are linked to alterations in gut microbiota composition. These approaches provide a comprehensive view of the biochemical changes induced by this compound, aiding in the identification of key pathways and potential biomarkers related to its effects.

Peptide Synthesis Methodologies for Research

Specific peptide synthesis methodologies are essential for obtaining high-purity this compound for research purposes. Various chemical synthesis techniques are employed to produce this compound in sufficient quantities and purity for in vitro and in vivo studies. nih.gov These methodologies ensure the availability of well-characterized this compound samples, which is critical for the reproducibility and reliability of research findings across different studies and laboratories.

Therapeutic and Diagnostic Potential of Trp Glu: Mechanistic Considerations

Potential in Metabolic Disorders: Mechanisms of Action in Diabetes Mellitus and Lipid Dysregulation

Bioactive peptides, including those containing Tryptophan (Trp) and Glutamate (B1630785) (Glu), are being investigated for their roles in preventing and managing metabolic disorders such as diabetes mellitus and obesity. These peptides may influence processes related to insulin (B600854) resistance and glucose homeostasis through various pathways. researchgate.netresearchgate.net

One specific mechanistic insight into Trp-Glu's potential in metabolic disorders relates to its interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in coordinating carbohydrate and lipid metabolism and is a recognized therapeutic target for type 2 diabetes. oup.com Studies have indicated that the dipeptide H-Trp-Glu-OH demonstrates highly antagonistic activity against PPARγ. oup.comsochob.cl PPARγ agonists, such as thiazolidinediones (TZDs), are used as antidiabetic drugs, primarily mediating their insulin-sensitizing effects through actions in adipose tissue. oup.com The exploration of PPARγ antagonists like this compound suggests a potential alternative approach to modulating PPARγ activity, which may offer therapeutic benefits with potentially reduced side effect profiles compared to agonists. oup.com

Potential in Neurological and Psychiatric Conditions: Mechanistic Basis for Therapeutic Strategies

The constituent amino acids of this compound, Tryptophan and Glutamate, are involved in fundamental neurochemical processes. Glutamate is a major excitatory neurotransmitter, while Tryptophan is a precursor for serotonin (B10506), a key neurotransmitter implicated in mood regulation and other neurological functions. While the direct mechanistic basis for this compound as a therapeutic agent specifically for neurological or psychiatric conditions is still under investigation, the involvement of its constituent amino acids in glucose metabolism and neurodegenerative contexts is being explored. For instance, plasma levels of amino acids related to glucose metabolism, including Trp and Glu, have been evaluated in studies investigating Alzheimer's disease in mice, suggesting a potential link between glucose metabolism, these amino acids, and neurodegenerative processes. researchgate.net Further research is needed to elucidate if and how the dipeptide this compound itself exerts specific mechanistic effects in these conditions beyond the roles of its individual amino acids.

Potential in Inflammatory and Immune-Related Conditions: Underlying Molecular Targets

Bioactive peptides derived from various sources have demonstrated a range of biological activities, including anti-inflammatory properties. researchgate.netresearchgate.net While the broader category of bioactive peptides shows promise in modulating inflammatory and immune responses, specific detailed molecular targets or mechanisms of action for the dipeptide this compound in these conditions were not extensively detailed in the provided information. Research in this area would likely focus on identifying how this compound interacts with specific cellular pathways or molecules involved in initiating or propagating inflammation and immune responses.

Mechanistic Basis for Diagnostic Biomarker Development

The potential for peptides and amino acids to serve as diagnostic biomarkers is an active area of research. The presence and levels of specific amino acids, including the constituents of this compound, can be indicative of various physiological or pathological states. For example, altered levels of certain D-amino acids have been explored as potential biomarkers for conditions such as kidney disease and diabetes. nih.gov Analytical techniques like mass spectrometry are employed in the discovery and analysis of peptide and protein biomarkers. google.com While this compound or its metabolic products could potentially serve as diagnostic markers, the specific mechanistic basis for its use as a diagnostic biomarker was not explicitly provided in the search results. Such a basis would typically involve understanding how the concentration or modification of this compound correlates with disease presence, severity, or prognosis, and the biological processes underlying this correlation.

Current Challenges and Future Directions in Trp Glu Research

Elucidation of Comprehensive In Vivo Pharmacodynamics

A significant challenge in Trp-Glu research is the comprehensive elucidation of its in vivo pharmacodynamics. While the biological activities of some dipeptides, including those containing tryptophan or glutamic acid, have been investigated nih.govnih.gov, the specific in vivo effects and mechanisms of action of this compound require further detailed study. Understanding how this compound is absorbed, distributed, metabolized, and excreted in living organisms is crucial for determining its potential physiological roles and therapeutic applications. Research into the pharmacodynamics of peptides in general faces challenges related to delivery, stability, and targeting celerion.compsychiatryonline.orgtandfonline.com. While some studies have examined the in vivo effects of peptides containing this compound sequences, such as the heptapeptide (B1575542) TG7 mdpi.com, the specific contribution and fate of the this compound dipeptide itself within these larger molecules or when administered alone need to be thoroughly investigated. Future research should focus on conducting dedicated in vivo studies using appropriate animal models to track this compound, identify its target tissues and pathways, and quantify its biological effects over time.

Understanding Species-Specific Differences in Metabolic and Signaling Responses

Another critical challenge is to understand potential species-specific differences in the metabolic processing and signaling responses to this compound. It is known that the metabolism of individual amino acids, such as tryptophan, can vary significantly across different species nih.govresearchgate.netnih.gov. These differences are influenced by variations in enzyme activity, binding to proteins like albumin, and the activity of metabolic pathways such as the kynurenine (B1673888) pathway nih.govnih.govmdpi.com. While research highlights species-specific variations in tryptophan metabolism nih.govresearchgate.netnih.govmdpi.com, how these variations might affect the metabolism and activity of the this compound dipeptide is not well-established. Future studies are needed to compare the enzymatic hydrolysis, absorption rates, and metabolic fates of this compound in different species. Furthermore, investigating whether this compound elicits different cellular or systemic signaling responses across species is essential for translating research findings from animal models to humans and for understanding its potential roles in diverse biological systems.

Investigation of Broader Systems Biology Interactions

| Interaction Target | Effect | KD (µM) | IC50 (µM) | EC50 (µM) | Reference |

|---|---|---|---|---|---|

| PPARα LBD | Activation | 120 | - | 83 | nih.gov |

| PPARγ | Antagonism | 8.34 | 8.67, 31.9 | - | nih.gov |

Understanding the full spectrum of this compound's interactions with receptors, enzymes, and other signaling molecules requires a systems biology approach. Future research should utilize techniques such as proteomics, metabolomics, and network analysis to identify the cellular pathways and biological processes influenced by this compound. This will provide a more holistic understanding of its functional significance.

Development of Novel Research Tools and Advanced Analytical Techniques

The development of novel research tools and advanced analytical techniques is crucial for overcoming the challenges in this compound research. Accurate and sensitive methods are required for the detection, quantification, and localization of this compound in various biological matrices missouri.edunih.govdiva-portal.orgplos.orgcreative-proteomics.com. While standard techniques like HPLC, GC, and mass spectrometry are used for amino acid and peptide analysis missouri.edunih.govdiva-portal.orgcreative-proteomics.com, developing more specific and highly sensitive methods for this compound, particularly for in vivo studies, is important. Challenges in peptide analysis include sample preparation and the need for sophisticated instrumentation plos.orgcreative-proteomics.com. Advances in techniques such as clickable modifications of amino acids within peptides offer new avenues for studying peptide distribution and interactions nih.gov. Future directions include developing this compound-specific probes or labels for in vivo imaging and tracking, improving mass spectrometry-based methods for quantitative analysis of this compound in complex biological samples, and creating in vitro systems or biosensors tailored to study this compound's interactions and activity. These advancements will facilitate more detailed and accurate investigations into the pharmacodynamics, metabolism, and systems biology of this dipeptide.

Q & A

Q. What experimental parameters are critical for optimizing Trp-Glu fluorescence measurements in aqueous solutions?

Fluorescence studies of this compound require precise control of pH to stabilize its charge states (1+, 0, 1−, 2−) and avoid quenching artifacts. Adjust pH using buffers (e.g., phosphate or acetate) to target specific ionization states of the carboxyl and amino groups. Steady-state fluorescence spectra should be collected using instruments like the PTI QM-4/206 SE fluorometer with excitation at 279 nm and emission scans from 300–450 nm. Time-resolved measurements require systems like the Horiba Fluorolog FL-1000 with pulsed LEDs (281 nm excitation) and decay analysis software (e.g., DAS 6) to resolve lifetimes .

Q. How should researchers design a molecular dynamics (MD) simulation to study this compound conformational dynamics?

Use GROMACS 4.5.3 or similar software with the OPLS-AA force field and TIP-4P water model to simulate solvated this compound. Equilibrate the system in NVT and NPT ensembles (1 atm, 298 K) for 20–30 ns to sample Chi 1/Chi 2 dihedral angles. Analyze angle distributions (e.g., Chi 1 peaks at 60°, 180°, 300°) to correlate with fluorescence quenching modes. Validate simulations against experimental fluorescence lifetimes (e.g., average deviation ≤0.25 kcal/mol) .

Q. What are best practices for ensuring reproducibility in this compound studies?

- Standardize sample preparation: Use HPLC-purified this compound at 0.01 mM concentration.

- Replicate measurements across ≥3 independent trials.

- Include controls (e.g., free tryptophan) to distinguish intrinsic fluorescence from environmental effects.

- Document force field parameters and simulation convergence criteria (e.g., RMSD <0.2 nm) .

Advanced Research Questions

Q. How do discrete Chi 1 dihedral angles (60°, 180°, 300°) mechanistically influence this compound fluorescence quenching?

Chi 1 angles govern the spatial relationship between the indole ring and the peptide backbone. At 60°, the backbone bends upward, minimizing interactions. At 180° or 300°, the extended backbone positions the terminal ammonium group for NH3+–π interactions with the indole ring, enabling charge-transfer quenching. This is evidenced by reduced fluorescence lifetimes (e.g., 1.2 ns for Chi 1 = 180° vs. 3.5 ns for 60°) and blue-shifted emission peaks .

Q. How can researchers reconcile contradictory findings about this compound fluorescence across studies with varying pH and solvent conditions?

Systematically map fluorescence properties across all charge states (1+, 0, 1−, 2−) using combined MD simulations and experimental spectroscopy. For example, conflicting reports on quenching efficiency may arise from unaccounted protonation states—this compound 1+ shows strong quenching due to NH3+–π interactions, while this compound 2− lacks this mechanism. Use free energy calculations to quantify pH-dependent population shifts and validate with time-resolved anisotropy .

Q. What strategies resolve discrepancies between simulated conformational distributions and experimental fluorescence data?

- Compare angle probability distributions (e.g., Chi 1 in this compound 1+ vs. 2−) with fluorescence lifetime amplitudes.

- Apply Bayesian inference to weight simulation trajectories by experimental likelihoods.

- Test alternative force fields (e.g., CHARMM36 vs. OPLS-AA) to address systematic biases in dihedral sampling .

Data Analysis & Contradiction Management

Q. How should researchers analyze fluorescence decay curves to extract conformationally resolved lifetimes?

Fit multi-exponential decay models (e.g., ) using iterative reconvolution to minimize χ² values. Assign lifetimes (τ₁, τ₂, τ₃) to specific Chi 1 subpopulations:

Q. What statistical criteria confirm significant differences in this compound conformational ensembles under varying ionic strengths?

Perform Kolmogorov-Smirnov tests on Chi 1/Chi 2 angle distributions from MD trajectories. Require and Cohen’s for effect size. Cross-validate with circular dichroism (CD) spectra to detect secondary structural changes .

Methodological Resources

Table 1. Key Parameters for this compound Fluorescence and MD Simulations

| Parameter | Experimental Value | Simulation Setting |

|---|---|---|

| Concentration | 0.01 mM | 1 molecule in ~3,000 H₂O |

| Excitation λ | 279 nm | N/A |

| Simulation Time | N/A | 20–30 ns |

| Force Field | N/A | OPLS-AA/TIP-4P |

| Fluorescence Lifetime | 0.5–3.5 ns | Derived from χ² fits |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.